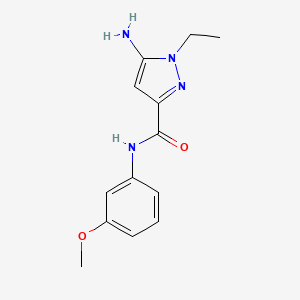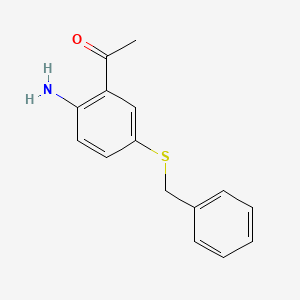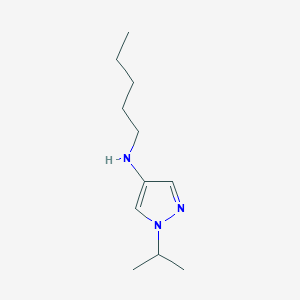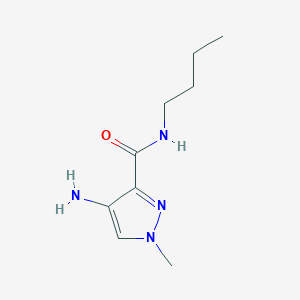
5-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-amino-1-éthyl-N-(3-méthoxyphényl)-1H-pyrazole-3-carboxamide est un composé organique synthétique qui appartient à la famille des pyrazoles. Ce composé est caractérisé par sa structure unique, qui comprend un groupe amino, un groupe éthyle, un groupe méthoxyphényle et un groupe carboxamide attaché à un cycle pyrazole. La présence de ces groupes fonctionnels confère au composé des propriétés chimiques spécifiques et des activités biologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-amino-1-éthyl-N-(3-méthoxyphényl)-1H-pyrazole-3-carboxamide implique généralement plusieurs étapes, en commençant par des matières premières facilement disponibles. Une voie de synthèse courante est la suivante :
Formation du cycle pyrazole : Le cycle pyrazole peut être synthétisé par réaction de l’hydrazine avec une β-dicétone ou un composé carbonylé α,β-insaturé en conditions acides ou basiques.
Introduction du groupe amino : Le groupe amino peut être introduit en faisant réagir l’intermédiaire pyrazole avec une amine appropriée, telle que l’éthylamine, dans des conditions contrôlées.
Attachement du groupe méthoxyphényle : Le groupe méthoxyphényle peut être introduit par une réaction de substitution aromatique nucléophile, où l’intermédiaire pyrazole réagit avec un halogénure d’aryle substitué par un méthoxy.
Formation du groupe carboxamide : Le groupe carboxamide peut être formé en faisant réagir l’intermédiaire pyrazole avec un dérivé d’acide carboxylique approprié, tel qu’un chlorure d’acide ou un anhydride, en présence d’une base.
Méthodes de production industrielle
La production industrielle du 5-amino-1-éthyl-N-(3-méthoxyphényl)-1H-pyrazole-3-carboxamide peut impliquer l’optimisation de la voie de synthèse ci-dessus afin d’obtenir des rendements et une pureté plus élevés. Cela peut inclure l’utilisation de catalyseurs avancés, des conditions de réaction optimisées et des techniques de purification efficaces.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-amino-1-éthyl-N-(3-méthoxyphényl)-1H-pyrazole-3-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en formes réduites, telles que des amines ou des alcools.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, où des groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium, le trioxyde de chrome et le peroxyde d’hydrogène.
Réduction : Les agents réducteurs courants incluent l’hydrure de lithium et d’aluminium, le borohydrure de sodium et l’hydrogénation catalytique.
Substitution : Les réactifs courants pour les réactions de substitution incluent les halogénures, les acides et les bases.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes ou des cétones, la réduction peut produire des amines ou des alcools, et la substitution peut produire divers dérivés substitués.
4. Applications de la recherche scientifique
Le 5-amino-1-éthyl-N-(3-méthoxyphényl)-1H-pyrazole-3-carboxamide a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses.
Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles, y compris le développement de médicaments et les études pharmacologiques.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, et comme intermédiaire dans la production d’autres produits chimiques.
Applications De Recherche Scientifique
5-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.
Mécanisme D'action
Le mécanisme d’action du 5-amino-1-éthyl-N-(3-méthoxyphényl)-1H-pyrazole-3-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets par :
Liaison aux enzymes : Le composé peut inhiber ou activer des enzymes spécifiques, affectant les voies biochimiques.
Interaction avec les récepteurs : Le composé peut se lier aux récepteurs cellulaires, modulant les voies de transduction du signal.
Modulation de l’expression génique : Le composé peut influencer l’expression génique, entraînant des modifications de la synthèse des protéines et des fonctions cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
5-amino-1-éthyl-N-(3-méthoxyphényl)-1H-pyrazole-4-carboxamide : Structure similaire avec une position différente du groupe carboxamide.
5-amino-1-éthyl-N-(4-méthoxyphényl)-1H-pyrazole-3-carboxamide : Structure similaire avec une position différente du groupe méthoxy.
Acide 5-amino-1-éthyl-N-(3-méthoxyphényl)-1H-pyrazole-3-carboxylique : Structure similaire avec un groupe acide carboxylique au lieu d’un groupe carboxamide.
Unicité
Le 5-amino-1-éthyl-N-(3-méthoxyphényl)-1H-pyrazole-3-carboxamide est unique en raison de sa combinaison spécifique de groupes fonctionnels et de leurs positions sur le cycle pyrazole. Cette structure unique confère des propriétés chimiques distinctes et des activités biologiques potentielles, ce qui en fait un composé précieux pour diverses applications de recherche scientifique.
Propriétés
Formule moléculaire |
C13H16N4O2 |
|---|---|
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
5-amino-1-ethyl-N-(3-methoxyphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H16N4O2/c1-3-17-12(14)8-11(16-17)13(18)15-9-5-4-6-10(7-9)19-2/h4-8H,3,14H2,1-2H3,(H,15,18) |
Clé InChI |
OREJAFPUQDWGIL-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC(=N1)C(=O)NC2=CC(=CC=C2)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-5-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11736695.png)
![4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol](/img/structure/B11736700.png)
![[(1-methyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11736710.png)
![2-Methyl-2-azaspiro[3.3]heptan-6-amine hydrochloride](/img/structure/B11736717.png)
![3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11736726.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736734.png)
![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11736737.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11736740.png)

![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736748.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11736755.png)

![2-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11736761.png)

